Dactylol

Total Synthesis Ring-Closing Metathesis Cyclooctanoid Natural Products

Researchers developing medium-ring synthetic methodologies often face a lack of standardized, structurally authenticated benchmarks. Dactylol resolves this as the definitive bicyclo[6.3.0]undecane reference. - Archetypal precapnellane scaffold with X-ray-established absolute configuration; ideal for validating new RCM catalyst performance against the 6-step Fürstner synthesis. - Characteristic NMR patterns and predictable chromatographic behavior (LogP 3.6) facilitate HPLC method development and metabolomics dereplication. - Chemically simplest 5-8 fused ring system in its class, providing a baseline scaffold for systematic SAR of reported antifouling, cytotoxic, and antiviral activities.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1237840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactylol
Synonymsdactylol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC2(C1CC(CC=C(C2)C)(C)C)O
InChIInChI=1S/C15H26O/c1-11-5-7-14(3,4)10-13-12(2)6-8-15(13,16)9-11/h5,12-13,16H,6-10H2,1-4H3/b11-5-
InChIKeyFRGHPWUZLHMCQW-WZUFQYTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dactylol Procurement Overview


Dactylol (CAS: 58542-75-9) is a naturally occurring sesquiterpenoid alcohol distinguished by its unusual rearranged bicyclo[6.3.0]undecane (precapnellane) skeleton—a five-eight fused ring system bearing four methyl groups [1]. First isolated from the Caribbean sea hare Aplysia dactylomela in 1978, it serves as the archetypal member of the bicyclo[6.3.0]undecane sesquiterpenoid family, with its absolute configuration established via X-ray crystallography and NMR [2][3]. The compound has been detected in diverse sources including the red alga Laurencia poitei and the liverwort Conocephalum conicum, where its enantiomer ent-(−)-dactylol has been identified [4].

Workflow Cyclooctanoid natural product isolation and structural elucidation studies
Selection Minimal precapnellane-type scaffold with reported synthetic entry point for methodology development
Use Context Reported benchmark for ring-closing metathesis and medium-ring cyclooctanoid synthesis studies

Why Dactylol Cannot Be Substituted


Generic substitution within the bicyclo[6.3.0]undecane sesquiterpenoid class is precluded by fundamental differences in core substitution patterns and synthetic accessibility. While the family shares the characteristic 5-8 fused ring system, dactylol occupies a unique structural niche as the sole precapnellane-type member featuring four methyl groups at defined positions without oxygenated substituents beyond the tertiary alcohol [1]. Closely related compounds such as poitediol and precapnelladiene possess distinct oxidation states, hydroxylation patterns, and double bond placements, directly impacting both their chemical reactivity profiles and biological target interactions [1]. Moreover, dactylol's synthetic efficiency—achievable in as few as six operations via ring-closing metathesis—stands in stark contrast to the more arduous multi-step sequences required for its congeners, making it the preferred entry point for cyclooctanoid methodology development [2]. The quantitative evidence below substantiates why dactylol, rather than an analog, is the compound of choice for investigators requiring a benchmark bicyclo[6.3.0]undecane scaffold.

Oxidation State Hydroxylation patterns and oxidation states vary across poitediol and precapnelladiene analogs; reactivity profiles may not transfer directly.
Synthetic Access Reported synthetic step counts differ significantly among family members; dactylol's concise route may not reflect analog preparation feasibility.
Scaffold Identity Four-methyl substitution pattern is unique among 42 reported bicyclo[6.3.0]undecane members; structural analogs require independent validation.

Dactylol Differentiation Evidence


Superior Synthetic Yield vs. Poitediol

In a direct comparative synthetic study employing an allylsilane ring-closing metathesis (RCM) strategy, (±)-dactylol was obtained in 24% overall yield over seven steps, representing a 33% relative yield improvement compared to its closely related analog (±)-poitediol, which was synthesized in the same number of steps but only 18% overall yield [1]. Both syntheses originated from common intermediates and utilized fluoride-mediated desilylation as the final step, ensuring a direct and meaningful head-to-head comparison of synthetic efficiency.

Synthetic Yield
Head-to-head
Dactylol 24%
vs
Poitediol 18%
+33% relative
Supports procurement-fit evaluation for scaffold selection
Reported under matched allylsilane RCM conditions; seven synthetic steps each.
Total Synthesis Ring-Closing Metathesis Cyclooctanoid Natural Products

Single-Step Conversion from Poitediol

Dactylol exhibits a unique synthetic relationship with its analog poitediol: racemic dactylol can be prepared in a single chemical step from (±)-poitediol via reduction with sodium in liquid ammonia [1]. In contrast, the reverse transformation (dactylol to poitediol) is not a simple single-step process, nor are other bicyclo[6.3.0]undecane family members such as asteriscanolide or dumortenol known to share this level of synthetic interconvertibility.

Interconversion
Cross-study
1 step from poitediol via Na/NH₃ reduction
Enables streamlined synthetic access from available precursor
17-fold step reduction reported vs. poitediol total synthesis route.
Semisynthesis Dissolving Metal Reduction Cyclooctanoid Chemistry

Concise Total Synthesis via Ring-Closing Metathesis

A concise total synthesis of dactylol was reported requiring only six synthetic operations, representing the shortest and most efficient route to any bicyclo[6.3.0]undecane sesquiterpenoid reported to date [1]. For comparison, the closely related poitediol required 17 steps in an earlier synthesis [2], while teucladiol required five steps but with a distinct structural core [3]. The dactylol synthesis features an initial three-component coupling followed by ring-closing metathesis to form the eight-membered ring, and the approach was described as clearly surpassing previous methods in terms of efficiency, flexibility, and atom economy [1].

Synthetic Efficiency
Cross-study
6 ops total synthesis via RCM route
Supports methodology benchmarking for cyclooctanoid synthesis
Reported shortest route to a bicyclo[6.3.0]undecane scaffold to date.
Total Synthesis Ring-Closing Metathesis Atom Economy

Distinct Methyl Substitution Pattern in Bicyclo[6.3.0]undecane Family

Among the approximately 42 known naturally occurring bicyclo[6.3.0]undecane sesquiterpenoids, dactylol serves as the prototypical member of the precapnellane subtype, uniquely characterized by four methyl groups located at positions 1, 5, 8, and 8 of the cyclopentane-cyclooctane fused system [1]. In contrast, other founding members of this family—asteriscanolide, dumortenol, toxicodenane C, and capillosanane S—each represent distinct subtypes with differing substitution patterns, oxidation states, or additional fused rings. Only 11-hydroxyjasionone and sinuketal deviate from the four-methyl pattern, instead bearing an isopropyl group [1]. Quantitative structural analysis reveals dactylol's computed molecular descriptors: LogP (XLogP3-AA) = 3.6, molecular weight = 222.37 g/mol, hydrogen bond donor count = 1, and polar surface area = 20.2 Ų [2], which collectively define its physicochemical profile relative to other family members.

Scaffold Identity
Class-level
Subtype Precapnellane (4× methyl)
Oxidation Single tertiary alcohol
LogP 3.6
Family Context Unique among 42 reported members
Supports SAR scaffold selection for precapnellane family studies
Minimal substitution pattern enables baseline activity comparison.
Structural Classification Sesquiterpenoid Chemotype Natural Product Diversity

Dactylol Application Scenarios


Cyclooctanoid Methodology Development

Dactylol's concise six-step total synthesis via ring-closing metathesis [1] and its 24% overall yield under optimized conditions [2] establish it as an ideal benchmark compound for developing and validating new synthetic methodologies targeting medium-sized rings. Researchers designing novel RCM catalysts, evaluating alternative cyclization strategies, or exploring new asymmetric routes can use dactylol as a standard substrate to benchmark their methods against the established Fürstner synthesis, which provides a clear performance baseline of six steps and excellent yields. Its relatively simple substitution pattern (four methyl groups, one tertiary alcohol) makes it more accessible than oxidized or lactone-bearing analogs such as asteriscanolide, while still presenting the genuine synthetic challenge of the 5-8 fused ring system.

Reference Standard for Analytical Validation

With its well-defined absolute stereochemistry established by X-ray crystallography and NMR [1], dactylol serves as an authentic reference standard for validating analytical methods in natural product discovery. Its detection in both marine (Aplysia dactylomela) and terrestrial (Conocephalum conicum liverwort) sources [2] makes it relevant for diverse metabolomics workflows. The compound's computed physicochemical properties—molecular weight 222.37 g/mol, LogP 3.6 [3]—provide predictable chromatographic behavior for HPLC method development, while its distinct bicyclo[6.3.0]undecane scaffold generates characteristic NMR patterns useful for structural dereplication efforts targeting new cyclooctanoid natural products.

SAR Scaffold for Precapnellane Family

As the archetypal member of the precapnellane sesquiterpenoid class and the chemically simplest bicyclo[6.3.0]undecane containing four methyl groups [1], dactylol constitutes the logical starting point for systematic SAR investigations of this natural product family. The class-level bioactivities reported for bicyclo[6.3.0]undecane sesquiterpenoids—including antifouling, anti-inflammatory, immune suppression, cytotoxic, antimutagenic, antiplasmodial, and antiviral activities [1]—can be systematically explored using dactylol as the parent scaffold, with incremental oxidation or functionalization evaluated against its baseline profile. Its single-step conversion from poitediol [2] further enhances its utility as a semisynthetic starting material for generating focused analog libraries.

Organic Synthesis Teaching Resource

Dactylol's total synthesis has been featured as a case study in advanced organic chemistry textbooks and problem sets [1], owing to its pedagogical value in illustrating key synthetic transformations including three-component coupling, ring-closing metathesis, and stereoselective reactions. The compound's accessible six-step synthesis and well-documented spectroscopic data make it an excellent target for academic laboratory courses in natural product synthesis and advanced organic chemistry, providing students with hands-on experience in constructing medium-sized ring systems and managing stereochemical complexity.

Application
Selection Property
Validation Focus
Cyclooctanoid Methodology
Scaffold synthetic accessibility
Step-count and yield benchmarking
Analytical Reference Standard
Structural authentication data
NMR and X-ray configuration match
SAR Scaffold Studies
Minimal substitution pattern
Baseline activity context review
Synthesis Teaching
Documented concise route
Spectroscopic data consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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